(2-Fluoroethyl)benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Fluoroethyl)benzene can be synthesized through several methods. One common method involves the reaction of benzene with 2-fluoroethanol in the presence of a strong acid catalyst. Another method includes the use of Friedel-Crafts alkylation, where benzene reacts with 2-fluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluoroacetophenone.
Reduction: Reduction reactions can convert it to ethylbenzene.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Fluoroacetophenone.
Reduction: Ethylbenzene.
Substitution: Products like nitro-(2-fluoroethyl)benzene, sulfo-(2-fluoroethyl)benzene, and halo-(2-fluoroethyl)benzene.
Scientific Research Applications
(2-Fluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds.
Biology: It serves as a building block in the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-fluoroethyl)benzene involves its interaction with molecular targets through its fluoroethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: Similar in structure but lacks the ethyl group.
Chloroethylbenzene: Similar but with a chlorine atom instead of fluorine.
Bromoethylbenzene: Similar but with a bromine atom instead of fluorine.
Uniqueness
(2-Fluoroethyl)benzene is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased reactivity and stability compared to its non-fluorinated counterparts. This makes it valuable in various chemical syntheses and applications .
Properties
CAS No. |
458-87-7 |
---|---|
Molecular Formula |
C8H9F |
Molecular Weight |
124.15 g/mol |
IUPAC Name |
2-fluoroethylbenzene |
InChI |
InChI=1S/C8H9F/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
VEEYKGRLIXCNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCF |
Origin of Product |
United States |
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